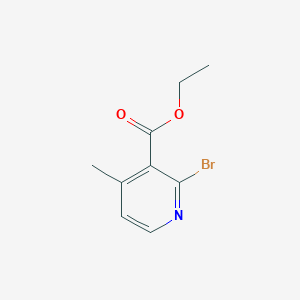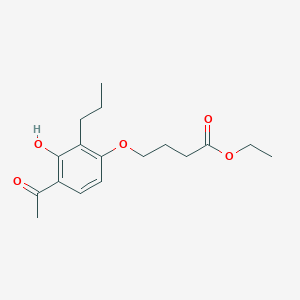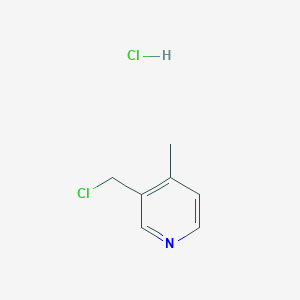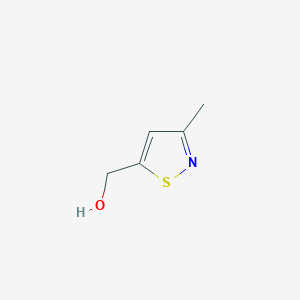![molecular formula C16H10Cl2O2S B1283304 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 122024-71-9](/img/structure/B1283304.png)
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride" is a derivative of benzo[b]thiophene, which is a heterocyclic compound that has garnered interest in the field of synthetic medicinal chemistry due to its wide range of pharmacological properties. The benzo[b]thiophene core is a key structural motif in various compounds with potential biological activities, including antimicrobial and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often begins with 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a starting material. This compound can be further modified to produce a variety of derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles . Additionally, the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under microwave conditions has been reported, which demonstrates the versatility of benzo[b]thiophene derivatives in chemical synthesis . The reactivity of trans-1,2-diarylethenes with thionyl chloride has also been explored to produce 3-chlorobenzo[b]thiophenes, which can be further functionalized to create novel compounds with potential applications in fluorescent liquid crystalline materials .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution at the 5-position with a benzyloxy group and the presence of a chloro group at the 3-position, along with the carbonyl chloride at the 2-position, are key structural features that influence the chemical reactivity and biological activity of these compounds. The molecular structures of these derivatives are typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions, including intramolecular cyclization, S-alkylation, and Curtius rearrangement. The regioselectivity of alkylation reactions has been studied using AM1 semiempirical calculations, which help predict the outcomes of such reactions . The Curtius rearrangement of azidocarbonyl derivatives of benzo[b]thiophene has been used to synthesize carbamates, ureas, semicarbazides, and pyrazoles, demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, stability, and solubility. The synthesized compounds are characterized by their elemental composition, and their structures are confirmed through spectral data. The biological activities of these compounds, such as their antibacterial, antifungal, and anti-inflammatory properties, are often evaluated to determine their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride has been utilized in the synthesis of various chemical compounds. Researchers have used it in the synthesis of carbamates, ureas, and semicarbazides, which are further screened for antimicrobial and analgesic activities (Kumara et al., 2009). Its crystal structure has been analyzed using X-ray structure determination, revealing insights into its molecular interactions (Tarighi et al., 2009).
Biological Activities
The derivatives of 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride have been investigated for various biological activities. For instance, new benzo[b]thiophene derivatives synthesized using this compound have demonstrated significant antibacterial and moderate antifungal activities (Isloor et al., 2010). Similarly, compounds derived from it have been evaluated for their antibacterial activities (Hashim, 2018).
Chemical Transformations
This compound has been a key player in various chemical transformations. Researchers have explored its reaction with trans-diarylethenes, leading to the synthesis of novel fluorescent liquid crystalline compounds (Han et al., 2011). Moreover, it has been used in the construction of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, potentially useful in organic semiconductor materials (Irgashev et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Thiophene derivatives have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are a potential class of biologically active compounds and have been fascinated by a growing number of scientists . Therefore, the future directions in the research of thiophene derivatives like 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-chloro-5-phenylmethoxy-1-benzothiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2S/c17-14-12-8-11(20-9-10-4-2-1-3-5-10)6-7-13(12)21-15(14)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPQZSCMFMRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562892 |
Source


|
| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
122024-71-9 |
Source


|
| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














